

chemical properties of 1,4-DPCA

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Compound of Interest

Compound Name: 1,4-DPCA

Cat. No.: B12751491

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An In-depth Technical Guide to the Chemical Properties and Biological Activity of **1,4-DPCA**

Introduction

1,4-dihydrophenanthroline-4-one-3-carboxylic acid, commonly abbreviated as **1,4-DPCA**, is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD).^{[1][2][3]} Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1 α) has positioned it as a significant tool in research fields such as cancer biology, tissue regeneration, and drug development.^{[2][4][5]} By preventing the degradation of HIF-1 α , **1,4-DPCA** activates downstream pathways that are crucial for cellular adaptation to hypoxia, angiogenesis, and metabolic reprogramming.^{[4][5]} This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for **1,4-DPCA**.

Chemical and Physical Properties

1,4-DPCA is a crystalline solid, typically appearing as a tan powder.^{[2][6]} Its chemical structure features a phenanthroline core, which is critical for its biological activity. The compound is soluble in organic solvents such as DMSO, DMF, and warm ethanol.^{[2][6]}

Property	Value	Source(s)
CAS Number	331830-20-7	[1][2][3][6]
Molecular Formula	C ₁₃ H ₈ N ₂ O ₃	[2][3][5][6]
Molecular Weight	240.22 g/mol	[2][3][5][6]
IUPAC Name	4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid	[3]
Synonyms	1,4-dihydrophenanthroline-4-one-3-carboxylic acid, 3-Acetyl-1H-[1][7]phenanthroline-4-one	[2][5][6]
Appearance	Tan Powder / Crystalline Solid	[2][5][6]
Purity	≥98%	[2][5][6]
Solubility	DMSO: ≥2.5 mg/mL (warm) DMF: 5 mg/mL Ethanol: 5 mg/mL (warm)	[2][6]
Storage Temperature	-20°C	[2][3]
SMILES	<chem>O=C(C(C(O)=O)=CN1)C2=C1C3=C(C=C2)C=CC=N3</chem>	[3]
InChI Key	XZZHOJONZJQARN-UHFFFAOYSA-N	[3][5][6]
Elemental Analysis	C, 65.00; H, 3.36; N, 11.66; O, 19.98	[3]

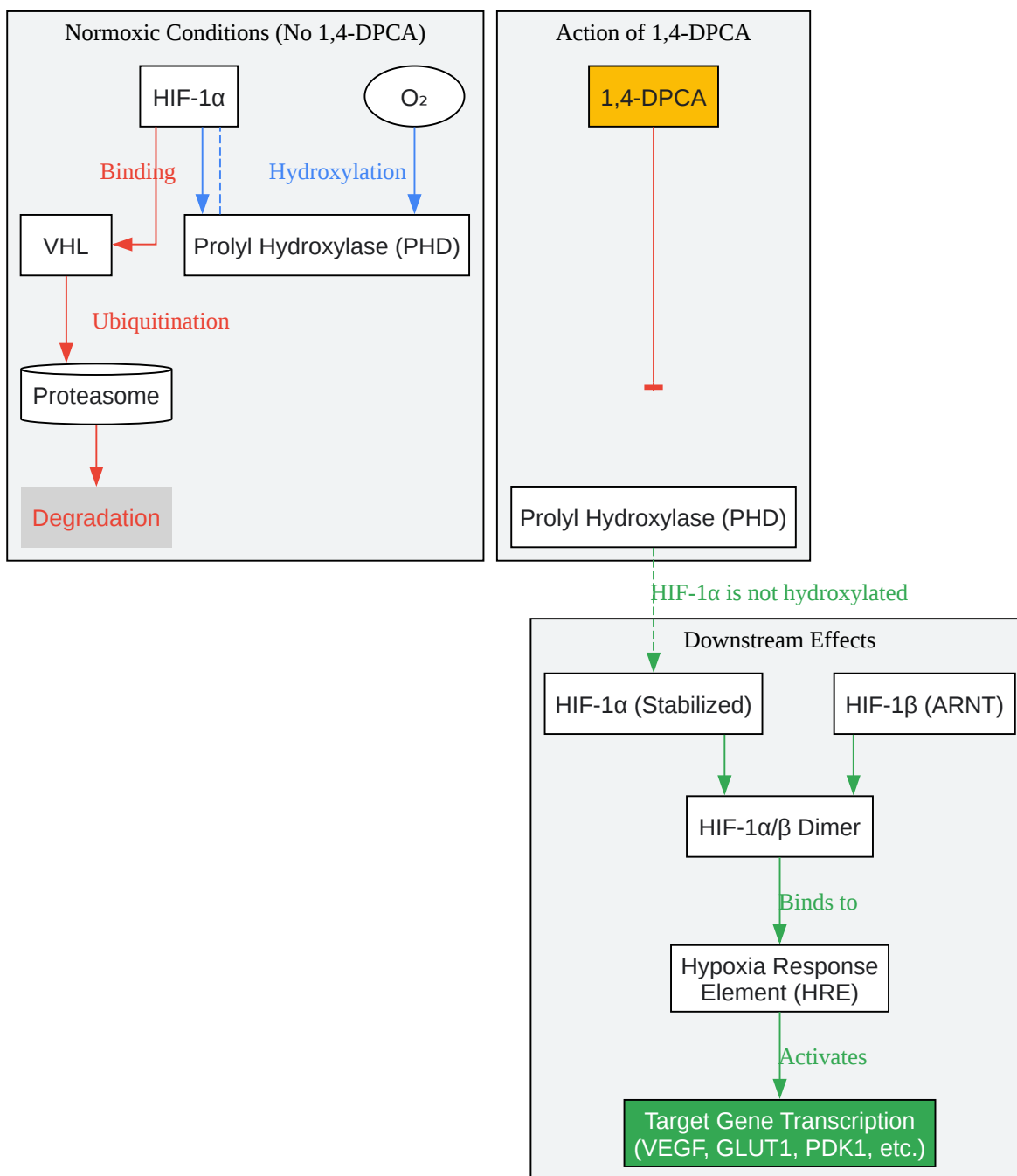
Mechanism of Action and Signaling Pathway

The primary mechanism of **1,4-DPCA** involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes.[4][5] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL)

tumor suppressor protein to bind to HIF-1 α , leading to its ubiquitination and subsequent proteasomal degradation.

1,4-DPCA acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1 α .^[6] This stabilization allows HIF-1 α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1 β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.^[4] This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGFA), metabolic reprogramming to favor glycolysis (e.g., PDK1, LDHA, PGK1, GLUT1), and cell survival.^{[1][4][8]}

Additionally, **1,4-DPCA** has been shown to inhibit the asparaginyl-hydroxylase Factor Inhibiting HIF (FIH), albeit with a lower potency (IC₅₀ of 60 μ M) compared to its effect on PHDs.^{[1][6]} FIH normally hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1 α , which blocks its interaction with transcriptional coactivators. Inhibition of FIH can therefore further enhance HIF-1 α transcriptional activity.



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Caption: HIF-1α signaling pathway and the inhibitory action of **1,4-DPCA**.

Biological and Therapeutic Effects

1,4-DPCA has demonstrated a range of biological effects stemming from its core mechanism of HIF-1 α stabilization.

- **Anti-Cancer Activity:** In breast cancer cell lines, **1,4-DPCA** inhibits cell proliferation and reduces the deposition of collagen I and IV.[2] It can significantly reduce the colony sizes of cancer cells such as T4-2, ZR-75-1, DA-MB-157, and MDA-MB-231.[1]
- **Tissue Regeneration:** The compound is a promoter of wound healing and tissue regeneration.[5] Studies in mouse models have shown that a timed-release formulation of **1,4-DPCA** can fully restore alveolar bone and gingival soft tissue lost due to periodontitis.[4][9][10] This regenerative response is linked to a metabolic shift towards aerobic glycolysis, mimicking an embryonic-like state, and an increase in vascularization.[4][11]
- **Inhibition of Fibrosis:** **1,4-DPCA** effectively inhibits collagen hydroxylation and deposition.[1][6] In animal models, it has been shown to suppress connective tissue ingrowth into porous biomaterial implants, suggesting its potential use in limiting fibrosis on medical devices.[1][2]
- **Immunomodulation:** In models of periodontitis, **1,4-DPCA**/hydrogel administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is critical for enhancing bone regeneration.[8][12]

Experimental Protocols

In Vitro Stock Solution Preparation

For cell culture experiments, a concentrated stock solution of **1,4-DPCA** is typically prepared in a suitable solvent.

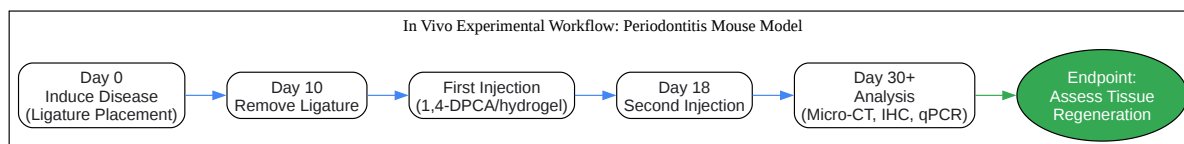
- **Reagent:** **1,4-DPCA** powder ($\geq 98\%$ purity).
- **Solvent:** Dimethyl sulfoxide (DMSO).
- **Procedure:**
 - To prepare a 10 mM stock solution, dissolve 2.402 mg of **1,4-DPCA** in 1 mL of DMSO.

- Warm the solution gently if necessary to ensure complete dissolution.[\[2\]](#)
- Store the stock solution at -20°C for long-term use.[\[3\]](#)
- Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for treating cells (e.g., 10-20 µM).[\[1\]](#) Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.1%).

In Vivo Formulation and Administration (Mouse Model)

For in vivo studies, **1,4-DPCA** is often formulated in a hydrogel or coupled to polyethylene glycol (PEG) to achieve timed release.[\[4\]](#)[\[8\]](#)[\[13\]](#)

- Objective: To achieve sustained release of **1,4-DPCA** for tissue regeneration studies in mice.[\[10\]](#)
- Formulation (Example): **1,4-DPCA** is coupled to a PEG gel.[\[4\]](#) A typical dose might be 50 µg of **1,4-DPCA** per injection.[\[4\]](#)
- Administration: The DPCA-PEG gel is administered via subcutaneous injection.[\[4\]](#)[\[8\]](#)
- Dosing Schedule (Periodontitis Model Example):
 - Day 0: Induce experimental periodontitis by placing a ligature around a molar.[\[10\]](#)
 - Day 10: Remove the ligature to allow for the resolution phase to begin. Administer the first subcutaneous dose of **1,4-DPCA**/hydrogel.[\[8\]](#)[\[14\]](#)
 - Day 18: Administer a second dose of the drug.[\[4\]](#)
 - Day 30 onwards: Euthanize animals for analysis (e.g., micro-CT, immunohistochemistry, qPCR) to assess bone and soft tissue regeneration.[\[4\]](#)[\[8\]](#)



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Caption: Workflow for an in vivo mouse study of **1,4-DPCA**-induced tissue regeneration.

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